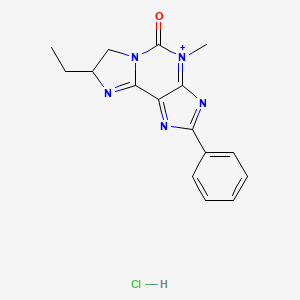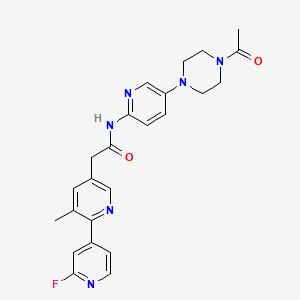
MRS 2690
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRS 2690 is a potent agonist of the P2Y14 receptor, a type of G-protein-coupled receptor. It has an EC50 value of 49 nM, which indicates its high potency. This compound is known for its significantly higher potency compared to UDP-glucose, a naturally occurring agonist of the same receptor .
Métodos De Preparación
The synthesis of MRS 2690 involves multiple steps, including the esterification of diphosphoric acid with 1-α-D-glucopyranosyl and 2-[(4’-methylthio)uridin-5’'-yl] ester disodium salt. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Análisis De Reacciones Químicas
MRS 2690 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the uridine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
MRS 2690 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound for studying the structure-activity relationship of P2Y14 receptor agonists.
Biology: It helps in understanding the role of P2Y14 receptors in various biological processes, including immune response and inflammation.
Medicine: Potential therapeutic applications include the treatment of inflammatory diseases and immune disorders.
Industry: It is used in the development of new drugs targeting P2Y14 receptors.
Mecanismo De Acción
MRS 2690 exerts its effects by binding to the P2Y14 receptor, which is a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways involving the release of secondary messengers like cyclic AMP (cAMP). This activation leads to various cellular responses, including changes in cell proliferation, migration, and cytokine release .
Comparación Con Compuestos Similares
MRS 2690 is unique due to its high potency and selectivity for the P2Y14 receptor. Similar compounds include:
UDP-glucose: A naturally occurring agonist with lower potency.
MRS 2698: Another synthetic agonist with different selectivity profiles.
MRS 2578: A selective antagonist for P2Y6 receptors, used for comparative studies.
Propiedades
Número CAS |
15039-58-4 |
|---|---|
Fórmula molecular |
C15H22N2Na2O16P2S |
Peso molecular |
626.33 |
Sinónimos |
Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4/'-methylthio)uridin-5/'/'-yl] ester disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


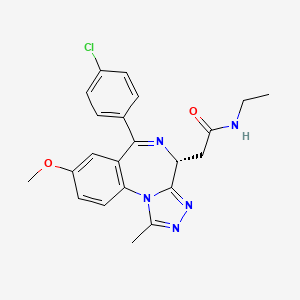
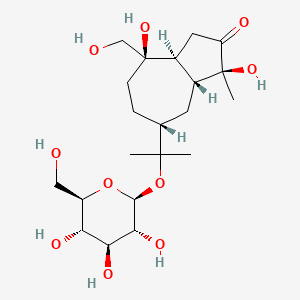
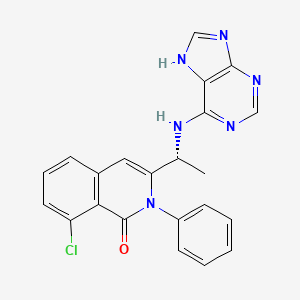
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)
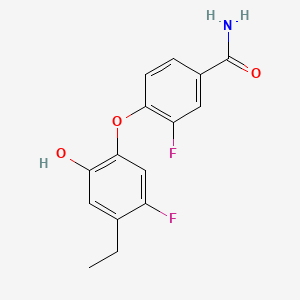
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)
![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)

![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)
